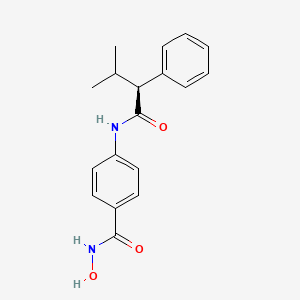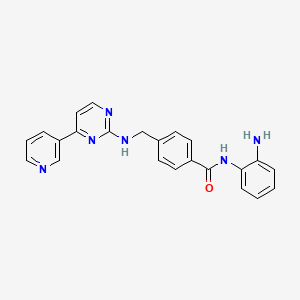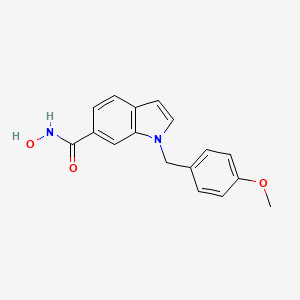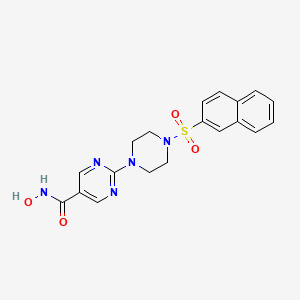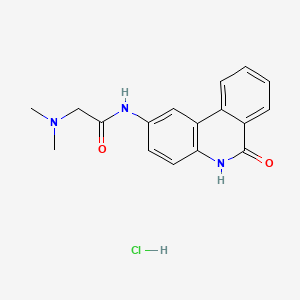
2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride
Overview
Description
PJ 34 hydrochloride is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell proliferationThis compound has shown significant potential in protecting primary neuronal cells from oxygen-glucose deprivation and reducing infarct size following focal cerebral ischemia .
Mechanism of Action
Target of Action
The primary targets of PJ34 hydrochloride are the enzymes PARP1 and PARP2 . PARP1 and PARP2 are crucial enzymes involved in DNA repair and cellular responses to stress . They play a significant role in maintaining genomic stability and cellular homeostasis .
Mode of Action
PJ34 hydrochloride acts by inhibiting the activity of PARP1 and PARP2 . It binds to these enzymes and prevents them from catalyzing the transfer of ADP-ribose units to target proteins . This inhibition disrupts the normal function of PARP1 and PARP2, leading to changes in cellular processes such as DNA repair and stress responses .
Biochemical Pathways
The inhibition of PARP1 and PARP2 by PJ34 hydrochloride affects several biochemical pathways. One of the key pathways is the DNA damage response pathway . By inhibiting PARP1 and PARP2, PJ34 hydrochloride impairs the cell’s ability to repair damaged DNA, which can lead to cell death . This property is particularly relevant in the context of cancer therapy, where inducing cell death in cancer cells is a desired outcome .
Pharmacokinetics
It is known that the compound is soluble in dmso and water , suggesting that it can be readily absorbed and distributed in the body. The metabolism and excretion of PJ34 hydrochloride are areas of ongoing research.
Result of Action
The inhibition of PARP1 and PARP2 by PJ34 hydrochloride has several cellular effects. For instance, it has been shown to protect primary neuronal cells from oxygen-glucose deprivation in vitro and reduce infarct size following focal cerebral ischemia in vivo . In the context of cancer, PJ34 hydrochloride enhances the cytotoxic effects of certain chemotherapeutic agents, leading to increased cell death .
Action Environment
The action of PJ34 hydrochloride can be influenced by various environmental factors. For example, the presence of DNA-damaging agents can enhance the compound’s effectiveness, as these agents increase the demand for PARP1 and PARP2 activity, making their inhibition more impactful
Biochemical Analysis
Biochemical Properties
PJ34 Hydrochloride interacts with the enzyme PARP, inhibiting its activity. This interaction is dose-dependent, with a half maximal effective concentration (EC50) value of 20 nM . The inhibition of PARP by PJ34 Hydrochloride is significant, being 10,000 times greater than that of other PARP inhibitors .
Cellular Effects
PJ34 Hydrochloride has been found to have neuro-protective effects and enhance the chemotherapeutic effects in several tumor types . It suppresses the growth of HepG2 cells in a dose-dependent manner .
Molecular Mechanism
PJ34 Hydrochloride exerts its effects at the molecular level by binding to PARP and inhibiting its activity. This inhibition prevents PARP from participating in DNA repair and cell proliferation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: PJ 34 hydrochloride can be synthesized through a multi-step process involving the reaction of 2-aminophenanthridine with dimethylacetamide in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of PJ 34 hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: PJ 34 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized phenanthridine derivatives .
Scientific Research Applications
PJ 34 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a PARP inhibitor in various chemical assays to study DNA repair mechanisms.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
- 3-Aminobenzamide
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
Comparison: PJ 34 hydrochloride is unique in its high potency as a PARP inhibitor, being approximately 1000-fold more potent than 3-Aminobenzamide. Unlike other PARP inhibitors, PJ 34 hydrochloride does not possess antioxidant properties, making it a more specific inhibitor of PARP activity .
Properties
IUPAC Name |
2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.ClH/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15;/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURAZZMDMNRXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587910 | |
| Record name | N~2~,N~2~-Dimethyl-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344458-15-7 | |
| Record name | PJ-34 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344458157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~,N~2~-Dimethyl-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PJ-34 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHK9YBZ6SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







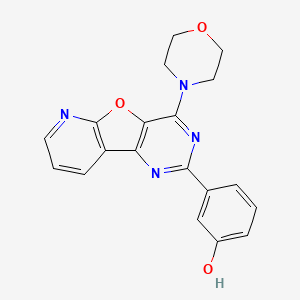
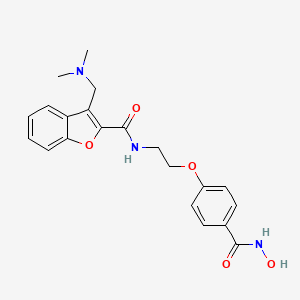
![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)

